3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one

HDAC6 epigenetics inhibitor

Inconsistent HDAC6 inhibitor quality can derail selectivity-sensitive experiments. 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one (CAS 1803610-63-0) is a validated, potent, and selective HDAC6 inhibitor from US Patent 9,249,087: - HDAC6 IC50 = 5.11 nM (>1300-fold selective over HDAC1, >2300-fold over HDAC2) - Inhibits tubulin deacetylation without altering histone H3/H4 acetylation - Deconvolutes HDAC6 roles in cancer, neurodegeneration & inflammation Supplied at ≥95% purity with full analytical characterization.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1803610-63-0
Cat. No. B1434040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one
CAS1803610-63-0
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)C2=CC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H12N2O2/c1-19-14-6-7-16-9-12(14)13-8-10-4-2-3-5-11(10)15(18)17-13/h2-9H,1H3,(H,17,18)
InChIKeyZOLCVXBMYYTQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one: Selective HDAC6 Inhibitor


3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one (CAS: 1803610-63-0) is a heterocyclic small molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methoxypyridin-3-yl moiety . This compound functions as a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a zinc-dependent class IIb deacetylase implicated in cancer, neurodegeneration, and inflammatory disorders [1][2]. Its biological activity is documented in US Patent 9,249,087, where it is disclosed as a member of a series of isoquinoline-based HDAC modulators [1].

1 Target Engagement HDAC6 pathway inhibition studies
2 Selectivity Context Isoform-selectivity assay workflow
3 Probe Utility Chemical probe for mechanistic deconvolution

Generic Substitution Risks for 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one


Isoquinolinone-based HDAC inhibitors exhibit profound structure-activity relationships (SAR) where minor modifications to the core heterocycle or peripheral substituents drastically alter isoform selectivity, potency, and off-target liability [1]. The 4-methoxypyridin-3-yl group at the C3 position of the isoquinolinone ring in this specific compound is critical for achieving its unique balance of sub-nanomolar HDAC6 potency and exceptional selectivity over class I HDACs (HDAC1/2) [2][3]. Generic substitution with other isoquinolinone derivatives lacking this precise substitution pattern may result in a loss of this selectivity window, potentially introducing confounding biological effects in cellular or in vivo experiments. Therefore, procurement of the exact compound is essential to reproduce published activity profiles and maintain experimental consistency.

Risk Generic isoquinolinones SAR shifts may alter isoform selectivity profile
Risk Phenyl-substituted analogs Potency and off-target liability may not transfer
Risk Class I-sparing HDAC6 inhibitors Selectivity window context may differ across chemotypes

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one: Potency & Selectivity Profile


HDAC6 Potency Compared to Tubastatin A

The target compound demonstrates an IC50 of 5.11 nM against human HDAC6 in a fluorescent enzyme assay, a potency level that is approximately 3-fold higher than that of the widely used reference inhibitor Tubastatin A, which has an IC50 of 15 nM under comparable cell-free assay conditions [1][2].

HDAC6 Potency vs Tubastatin A
Reported
IC50 = 5.11 nM vs 15 nM
Supports HDAC6 inhibition assay context
Data to verify in target cell model
HDAC6 epigenetics inhibitor

HDAC6/HDAC1 Selectivity vs Nexturastat A

The target compound exhibits a substantial selectivity window, with an IC50 for HDAC1 of 6.79 µM, resulting in a HDAC1/HDAC6 ratio of approximately 1328-fold [1]. This level of class I sparing is comparable to, or exceeds, that of Nexturastat A, which shows an IC50 of 5 nM for HDAC6 but only a 190-fold selectivity over other HDACs [2].

HDAC1 Selectivity vs Nexturastat A
Reported
Selectivity Ratio ≈ 1328 vs ≈ 190
Isoform selectivity context supports pathway deconvolution
Class I-sparing window may require cell-based validation
HDAC6 selectivity class I HDAC

Selectivity Against HDAC2

In the same patent assay panel, the compound displayed an IC50 of 11.9 µM against HDAC2, yielding a HDAC2/HDAC6 selectivity ratio of over 2300-fold [1]. This pronounced discrimination against another major class I HDAC further underscores its utility as a chemical probe for HDAC6.

Selectivity Against HDAC2
Reported
Selectivity Ratio > 2300-fold
Reinforces HDAC6-target engagement model
Additional class I isoforms require profiling
HDAC6 selectivity HDAC2

Distinct Pyridine Substitution Pattern

The compound's 4-methoxypyridin-3-yl substituent at the C3 position of the isoquinolinone core differentiates it from other isoquinoline-based HDAC inhibitors which often feature a phenyl or substituted phenyl ring at this position [1][2]. This specific substitution is hypothesized to interact with a unique sub-pocket within the HDAC6 catalytic domain, contributing to its exceptional selectivity profile [1].

Distinct Pyridine Substitution
Class-level
4-methoxypyridin-3-yl at C3
Structural differentiation may support SAR studies
PK/PD properties are context-dependent
SAR drug design binding mode

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one: Key Research Applications


Epigenetic Profiling of HDAC6 in Cancer

Given its sub-nanomolar potency for HDAC6 (IC50 = 5.11 nM) and exceptional selectivity over class I HDACs (1328-fold for HDAC1, 2328-fold for HDAC2) [1], this compound is ideally suited for deconvoluting the role of HDAC6 in tumor biology. At low nanomolar concentrations, it effectively inhibits tubulin deacetylation without altering global histone H3 or H4 acetylation levels, which are primarily mediated by class I HDACs [2][3]. Researchers can thus use this compound to specifically investigate HDAC6's contributions to processes like cell motility, mitotic spindle formation, and aggresome clearance in cancer cell lines without the confounding effects of broad HDAC inhibition.

Neurodegenerative Disease Modeling

HDAC6 has emerged as a key therapeutic target in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease [1]. The high selectivity of this compound for HDAC6 over other isoforms (particularly HDAC1/2) is critical for neuroscience applications, as class I HDAC inhibition is associated with neurotoxicity and unwanted effects on neuronal gene expression [2]. Its potent HDAC6 inhibition enables robust reversal of axonal transport deficits and promotes degradation of misfolded protein aggregates in cellular and in vivo models, providing a cleaner tool for validating HDAC6 as a drug target in the CNS [1].

SAR Studies for HDAC6 Inhibitors

The unique 4-methoxypyridin-3-yl moiety at the C3 position of the isoquinolinone scaffold represents a distinct chemical starting point for medicinal chemistry optimization [1]. The quantitative activity data available (HDAC6 IC50 = 5.11 nM, HDAC1 IC50 = 6.79 µM, HDAC2 IC50 = 11.9 µM) provides a robust benchmark for evaluating novel analogs [2]. By comparing new compounds against this well-characterized lead, medicinal chemists can rationally design derivatives with improved metabolic stability, solubility, or brain penetration while maintaining the favorable potency and selectivity profile inherent to this chemotype.

HDAC6 Chemical Probe for Combinatorial Screening

The compound's sharp selectivity profile, with >1300-fold discrimination against class I HDACs, makes it an excellent control for chemical biology experiments involving HDAC inhibition [1]. In high-throughput screening campaigns or combination therapy studies, it can be used alongside pan-HDAC inhibitors like SAHA (vorinostat) or class I-selective inhibitors like MS-275 (entinostat) to deconvolute which HDAC isoforms are responsible for observed synergistic or antagonistic effects [2][3]. This precise pharmacological dissection is essential for identifying optimal drug combinations and understanding resistance mechanisms.

Application
Selection Property
Validation Focus
Epigenetic Profiling of HDAC6 in Cancer
Class I-sparing selectivity window
Tubulin vs histone acetylation endpoints
Neurodegenerative Disease Modeling
HDAC1/2-off-target avoidance
Axonal transport and aggregate clearance assays
SAR Studies for HDAC6 Inhibitors
Benchmark potency and selectivity data
Comparative profiling against novel analogs
HDAC6 Chemical Probe for Combinatorial Screening
Sharp isoform discrimination profile
Deconvolution of pan-HDAC vs selective inhibitor responses
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